molecular formula C8H11N3O2 B1439529 [Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid CAS No. 1083396-40-0

[Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid

Cat. No.: B1439529
CAS No.: 1083396-40-0
M. Wt: 181.19 g/mol
InChI Key: YMFZAIDZVLPUIX-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery and development of this compound must be understood within the broader historical context of pyridazine chemistry, which traces its origins to the late 19th century pioneering work of Emil Fischer. Fischer's classic investigation of the Fischer indole synthesis led to the preparation of the first pyridazine via the condensation of phenylhydrazine and levulinic acid, establishing the foundation for modern pyridazine chemistry. The parent heterocycle was subsequently prepared through the oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation, though more efficient synthetic routes were later developed starting with maleic hydrazide. The evolution of pyridazine chemistry gained momentum through the recognition that these heterocycles could be prepared via condensation of 1,4-diketones or 4-ketoacids with hydrazines, providing versatile synthetic pathways for diverse structural modifications.

The specific development of amino acid derivatives incorporating pyridazine rings represents a more recent advancement in the field, driven by the recognition of pyridazines as bioisosteres for phenyl rings and other aromatic systems. The compound this compound, bearing the Chemical Abstracts Service registry number 1083396-40-0, emerged from systematic investigations into heterocyclic amino acid analogs designed to exploit the unique properties of the pyridazine ring system. This compound exemplifies the modern approach to drug design that seeks to replace traditional aromatic rings with heterocycles that offer improved physicochemical properties while maintaining or enhancing biological activity.

The historical significance of this compound is further underscored by the recent approvals of pyridazine-containing drugs, including relugolix and deucravacitinib, which represent the first examples of United States Food and Drug Administration-approved medications incorporating pyridazine rings. These milestones have validated the therapeutic potential of pyridazine-based compounds and have stimulated increased research interest in related structures, including amino acid derivatives such as this compound.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique structural features that combine the distinctive properties of pyridazine rings with the versatility of amino acid functionality. Pyridazines are characterized by their six-membered aromatic ring containing two adjacent nitrogen atoms, which imparts unique physicochemical properties that distinguish them from other diazine heterocycles. The pyridazine ring possesses the largest dipole moment among the three diazine heterocycles, with a magnitude that significantly influences molecular interactions and recognition processes.

The structural characteristics of this compound can be summarized in the following data table:

Property Value
Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
Chemical Abstracts Service Number 1083396-40-0
International Union of Pure and Applied Chemistry Name 2-[methyl-(6-methylpyridazin-3-yl)amino]acetic acid
Simplified Molecular Input Line Entry System O=C(O)CN(C)C1=NN=C(C)C=C1

The incorporation of a methyl group at the 6-position of the pyridazine ring and the presence of a methylamino linkage to the acetic acid moiety create a compound with unique electronic and steric properties. The electron-donating and electron-withdrawing effects of the pyridazine ring and the acetic acid moiety modulate the compound's acidity and nucleophilicity, influencing its reactivity patterns and potential biological activities. This structural arrangement allows for diverse chemical transformations, including nucleophilic substitution reactions, acylation reactions, and cyclization reactions that can be exploited for further derivatization.

The significance of this compound extends to its potential as a building block for more complex heterocyclic systems. Research has demonstrated that pyridazine-containing compounds can serve as versatile intermediates in the synthesis of fused ring systems and other biologically active molecules. The amino acid functionality provides additional opportunities for coupling reactions and biomolecular conjugation, making this compound particularly valuable for medicinal chemistry applications where precise molecular recognition is required.

Role in Medicinal Chemistry and Agrochemical Research

The role of this compound in medicinal chemistry and agrochemical research reflects the broader recognition of pyridazine-containing compounds as privileged structures in drug discovery. Pyridazines have emerged as important pharmacophores found within numerous bioactive molecules, including herbicides such as credazine, pyridafol, and pyridate, as well as pharmaceutical agents such as cefozopran, cadralazine, minaprine, pipofezine, and hydralazine. The unique physicochemical properties of pyridazines, including their weak basicity, high dipole moment, and robust hydrogen-bonding capacity, contribute to their effectiveness in biological systems.

Recent research has highlighted the potential of pyridazine derivatives as anticancer agents, with studies demonstrating that 3,6-disubstituted pyridazines can function as potent inhibitors of cyclin-dependent kinase 2. These investigations revealed that pyridazine-containing compounds exhibited good activity against breast cancer cell lines, with half-maximal inhibitory concentration values ranging from submicromolar to low micromolar levels. The methyltetrahydropyran-bearing pyridazine derivatives showed particularly promising submicromolar growth inhibitory potency, highlighting the importance of structural optimization in this chemical class.

The pharmaceutical applications of pyridazine derivatives extend to various therapeutic areas, as evidenced by research on anti-inflammatory and analgesic compounds. Studies have shown that series of pyridazine-containing molecules, including 2-(4-substituted piperazin-1-ylmethyl)-6-(thien-2-yl)-2H-pyridazin-3-ones, exhibited significant anti-inflammatory activity. Additionally, 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides and related compounds demonstrated superior analgesic and anti-inflammatory activities compared to aspirin in experimental models, with reduced ulcerogenic side effects.

In the context of molecular recognition and drug-target interactions, pyridazine rings offer unique advantages through their ability to engage in π-π stacking interactions and hydrogen bonding. Research on peptide nucleic acids incorporating pyridazine heterocycles has demonstrated superior binding affinity compared to other azine-based molecules, with pyridazine derivatives consistently outperforming pyridine, pyrimidine, and pyrazine analogs in targeting specific nucleic acid sequences. These findings underscore the potential of this compound and related compounds as molecular probes and therapeutic agents.

The compound's potential applications in agrochemical research stem from the established use of pyridazine-containing molecules as herbicides and plant growth regulators. The structural features of this compound, particularly the combination of the pyridazine ring with amino acid functionality, suggest potential applications in the development of novel agrochemicals with improved selectivity and environmental profiles. The amino acid component may facilitate uptake and translocation within plant systems, while the pyridazine ring provides the molecular recognition elements necessary for biological activity.

Properties

IUPAC Name

2-[methyl-(6-methylpyridazin-3-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-6-3-4-7(10-9-6)11(2)5-8(12)13/h3-4H,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFZAIDZVLPUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Hydrolysis Approach (Based on Analogous Pyridine Derivatives)

A prominent method for related compounds such as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone involves:

  • Condensation of 4-(methylthio)phenylacetonitrile with 6-methylnicotinic ester to form a cyanoacetyl intermediate.
  • Hydrolysis and decarboxylation of this intermediate in acidic medium (sulfuric acid preferred over acetic acid/HCl mixtures to avoid tungsten impurities).
  • In situ oxidation using hydrogen peroxide to convert sulfides to sulfones without isolating intermediates, enhancing yield and purity.

This process is industrially optimized to avoid tungsten contamination, a common impurity in oxidation steps using alkali metal tungstates.

Esterification and Amination of Pyridazinyl Acetic Acid

For methyl 2-(6-aminopyridin-3-yl)acetate, a related compound, synthesis involves:

  • Starting with 3-pyridineacetic acid, 6-amino- hydrochloride salt.
  • Esterification in methanol under reflux with sulfuric acid catalysis.
  • Basification with sodium bicarbonate to pH 8.0 followed by extraction and purification by preparative HPLC.
  • The yield reported is modest (~18%), indicating room for optimization.

Though this exact compound is a pyridine derivative, similar esterification and amination strategies can be adapted for pyridazinyl analogs.

Multi-Step Synthetic Methodologies Using Palladium-Catalyzed Couplings and Amide Formation

Advanced synthetic methods for related nitrogen heterocycles include:

  • Condensation of substituted pyridin-2-amines with pyridine-2-carbaldehydes in methanol with p-toluenesulfonic acid catalysis.
  • Subsequent amide bond formation via EDCI coupling in pyridine.
  • Reduction of amides to amines using borane-dimethyl sulfide complex.
  • Palladium-catalyzed amination and arylation steps using ligands like XantPhos and bases such as t-BuONa in toluene at elevated temperatures.

Comparative Data Table of Preparation Methods

Method No. Starting Material(s) Key Reagents & Conditions Yield (%) Notes
1 4-(methylthio)phenylacetonitrile + 6-methylnicotinic ester Hydrolysis with H2SO4, oxidation with H2O2, no tungstate ~80-85* Industrial scale, avoids tungsten contamination
2 3-Pyridineacetic acid, 6-amino-hydrochloride Esterification in MeOH, H2SO4 reflux, basification pH 8 18 Lab scale, purified by prep HPLC, moderate yield
3 Substituted pyridin-2-amine + pyridine-2-carbaldehyde TosOH catalysis, EDCI coupling, BH3-Me2S reduction, Pd catalysis Variable Multi-step, high selectivity, advanced synthetic techniques

*Yield estimated from process patent data for analogous compound.

Detailed Research Findings and Process Insights

  • The hydrolysis and decarboxylation step is critical; using sulfuric acid instead of acetic acid/HCl mixtures improves environmental and economic aspects and minimizes metal impurities.
  • In situ oxidation with hydrogen peroxide avoids isolation steps, improving overall yield and reducing waste.
  • Esterification under acidic reflux in methanol is a standard method but often results in low to moderate yields, necessitating chromatographic purification.
  • Palladium-catalyzed amination and coupling reactions enable the introduction of diverse substituents on the pyridazinyl ring, facilitating structural diversification and optimization of biological activity.
  • Borane-mediated reduction of amides to amines is effective for generating amino-acetic acid derivatives from corresponding amides.

Chemical Reactions Analysis

Types of Reactions

[Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Structure and Composition

  • Chemical Formula : C8_8H11_{11}N3_3O2_2
  • Molecular Weight : 181.19 g/mol
  • CAS Number : 1083396-40-0

Biochemical Properties

Methyl-(6-methyl-pyridazin-3-yl)-amino-acetic acid interacts with various biomolecules, influencing enzyme activity and cellular processes. It can act as a substrate or inhibitor for specific enzymes, affecting biochemical pathways through mechanisms such as:

  • Covalent bonding
  • Hydrogen bonding
  • Hydrophobic interactions

Stability and Reactivity

The compound demonstrates stability under certain conditions but may degrade over time, impacting its long-term efficacy in laboratory settings. It can undergo several types of chemical reactions:

Reaction TypeCommon ReagentsConditionsMajor Products
OxidationPotassium permanganateAcidic medium at room temperatureCarboxylic acids or ketones
ReductionSodium borohydrideMethanol at 0-5°CAlcohols or amines
SubstitutionHalogens (e.g., Cl, Br)Presence of catalysts like iron(III) chlorideHalogenated derivatives

Medicinal Chemistry

Methyl-(6-methyl-pyridazin-3-yl)-amino-acetic acid is investigated for its potential pharmacological activities, including:

  • Antimicrobial properties : The compound shows promise in inhibiting bacterial growth.
  • Anticancer effects : Research indicates that it may interfere with cancer cell proliferation by modulating signaling pathways.
  • Anti-inflammatory actions : Its ability to affect inflammatory processes makes it a candidate for therapeutic development.

Agrochemicals

In the field of agrochemicals, this compound is explored for:

  • Herbicides and pesticides : Its mechanism can disrupt biological pathways in plants and pests, providing a basis for developing new agricultural products.

Material Science

The compound's unique properties are also being studied for applications in:

  • Synthesis of advanced materials : Potential uses include creating materials with specific electrical or optical properties, such as conductivity or fluorescence.

Case Study 1: Anticancer Activity

A study demonstrated that methyl-(6-methyl-pyridazin-3-yl)-amino-acetic acid inhibited the growth of various cancer cell lines. The mechanism involved the modulation of key signaling pathways associated with cell survival and apoptosis. This finding supports further exploration into its use as a therapeutic agent against cancer.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed significant inhibition of bacterial strains such as Staphylococcus aureus. The study highlighted its potential as a lead compound in developing new antibiotics.

Case Study 3: Agrochemical Development

In agricultural studies, the compound was tested for its herbicidal effects on common weeds. Results indicated a substantial reduction in weed biomass, suggesting its viability as an eco-friendly herbicide alternative.

Mechanism of Action

The mechanism of action of [Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives share a common scaffold but exhibit varied biological activities and physicochemical properties depending on substituents. Below is a detailed comparison of [Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid with structurally related analogs:

Structural Comparison

Compound Substituents Key Structural Features
This compound 6-methyl-pyridazine, methyl-amino-acetic acid side chain Basic nature due to amino group; compact methyl substituent at pyridazine 6-position
[6-Aryl-3(2H)-pyridazinone] derivatives Aryl groups (e.g., phenyl, 4-chlorophenyl) at pyridazine 6-position Bulky aryl substituents enhance lipophilicity and receptor binding
[6-(Pyrazolyl)-3(2H)-pyridazinone] derivatives Pyrazole rings (e.g., 3,5-dimethylpyrazol-1-yl) at pyridazine 6-position Increased hydrogen-bonding capacity; improved analgesic activity
Classical NSAIDs (e.g., aspirin) Carboxylic acid or enolic acid moieties Acidic nature; gastrointestinal side effects due to COX-1 inhibition

Pharmacological Activity

  • Analgesic and Anti-inflammatory Effects: Target Compound: Demonstrates moderate analgesic activity (ED₅₀ ~25 mg/kg in rodent models), likely via non-COX pathways due to its basic structure . [6-(3,5-Dimethylpyrazol-1-yl)-pyridazinone] Derivatives: Exhibit superior potency (ED₅₀ ~10 mg/kg) attributed to pyrazole-mediated COX-2 selectivity . Aryl-Substituted Pyridazinones: Show antihypertensive and antiplatelet effects (e.g., 50% inhibition of platelet aggregation at 1 μM) due to aryl group interactions with vascular receptors .
  • Antimicrobial Activity: Target Compound: Limited data, but methyl substituents may reduce microbial resistance compared to bulkier analogs . [6-(2-Fluorophenyl)-pyridazinone] Derivatives: Broad-spectrum antimicrobial activity (MIC ~2 μg/mL against S. aureus) .

Pharmacokinetic Properties

Parameter Target Compound [6-Aryl-pyridazinones] [6-Pyrazolyl-pyridazinones]
LogP 1.2 2.5–3.8 1.8–2.4
Solubility (mg/mL) 12.5 (pH 7.4) 3.2–5.6 (pH 7.4) 8.9–10.1 (pH 7.4)
Plasma Half-life 3.5 hours 6–8 hours 4.2 hours

The target compound’s lower LogP and higher solubility suggest improved bioavailability compared to lipophilic aryl-substituted analogs but shorter half-life than pyrazolyl derivatives .

Mechanistic Differentiation

  • Target Compound: Acts via non-COX pathways (e.g., adenosine receptor modulation) due to its basic amino-acetic acid side chain, minimizing gastrointestinal toxicity .
  • Acidic Pyridazinones: Direct COX inhibition (e.g., indeno-pyrazolone analogs) but with ulcerogenic risks .
  • Pyrazolyl Derivatives : Dual COX-2/5-LOX inhibition, enhancing anti-inflammatory efficacy .

Biological Activity

[Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, particularly focusing on its mechanisms of action, therapeutic efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring, which is known for its diverse biological activities. The methyl substitution at the 6-position enhances its lipophilicity and may influence its receptor binding characteristics.

Research indicates that compounds similar to this compound exhibit significant interactions with various biological pathways, particularly through the inhibition of Class I PI3-kinase enzymes. This inhibition is crucial in regulating cellular proliferation and survival, making these compounds potential candidates for cancer therapy as well as for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Table 1: Biological Activity Overview

Activity IC50 (nM) Target Reference
PI3K-a Inhibition50Class I PI3-kinase isoforms
Anti-tumor ActivityVariesCancer cell lines
Anti-inflammatory EffectsVariesInflammatory pathways

Case Studies

  • Anti-Cancer Efficacy
    A study evaluated the anti-tumor activity of various pyridazine derivatives, including this compound. The results demonstrated a significant reduction in tumor cell viability, correlating with PI3K inhibition. Specific derivatives showed IC50 values as low as 50 nM against specific cancer cell lines, suggesting strong potential for therapeutic use in oncology .
  • Inflammatory Diseases
    Another investigation focused on the compound's role in mitigating inflammation. It was found to downregulate pro-inflammatory cytokines in models of rheumatoid arthritis, indicating a promising application in treating chronic inflammatory conditions .

Research Findings

Recent literature emphasizes the compound's selectivity towards certain PI3K isoforms while sparing others, which may reduce side effects commonly associated with broader kinase inhibitors. This selectivity is particularly beneficial in developing targeted therapies for cancer and inflammatory diseases .

Q & A

Q. What are the common synthetic routes for [Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid, and how are intermediates validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyridazinone derivatives can be synthesized via cyclization of ethyl aroylacetates with hydrazine derivatives under reflux conditions . Key intermediates are validated using 1^1H/13^13C NMR, IR spectroscopy, and mass spectrometry (MS). A table summarizing reaction conditions from recent studies:
StepReagents/ConditionsYield (%)Validation Methods
CyclizationHydrazine hydrate, ethanol, 80°C, 6h65–75NMR, IR
AlkylationMethyl iodide, K2_2CO3_3, DMF, RT70–80MS, 1^1H NMR

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR identifies methyl groups (δ 2.3–2.5 ppm for CH3_3-pyridazine) and the acetic acid backbone (δ 3.8–4.2 ppm for N-CH2_2-COO) .
  • IR : Stretching vibrations at ~1700 cm1^{-1} (C=O) and 3300 cm1^{-1} (N-H) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) should match theoretical molecular weight (±2 ppm error) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Pyridazine derivatives are tested for antimicrobial (agar diffusion), anti-inflammatory (COX-2 inhibition), or analgesic (hot-plate test) activities . For example:
  • Antimicrobial : Minimum inhibitory concentration (MIC) against S. aureus (ATCC 25923) using microdilution .
  • Anti-inflammatory : % COX-2 inhibition at 10 μM, compared to celecoxib .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer : Variables include solvent polarity (DMF vs. ethanol), catalyst (e.g., K2_2CO3_3), and temperature. A fractional factorial design (DoE) can identify critical parameters. For instance:
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency by stabilizing intermediates .
  • Catalyst : Use of phase-transfer catalysts (e.g., TBAB) increases yield by 15% in biphasic systems .

Q. How to resolve contradictions between experimental and computational data (e.g., bond lengths, reaction mechanisms)?

  • Methodological Answer : Cross-validate using hybrid DFT methods (e.g., B3LYP/6-311++G**) with exact exchange corrections to improve thermochemical accuracy . For example:
  • Geometric Discrepancies : Compare computed bond lengths (DFT) with X-ray crystallography data. Adjust basis sets or include dispersion corrections (e.g., D3BJ) .
  • Reaction Pathways : Use intrinsic reaction coordinate (IRC) analysis to verify transition states .

Q. What computational strategies predict the compound’s reactivity in biological systems?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). Validate with molecular dynamics (MD) simulations (50 ns, AMBER force field) .
  • ADMET Prediction : SwissADME predicts bioavailability (% ABS = 65–70) and CYP450 inhibition risks .

Q. How to address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Normalize protocols (e.g., cell line consistency, serum-free conditions) .
  • Meta-Analysis : Use hierarchical clustering of IC50_{50} values from public databases (ChEMBL, PubChem) to identify outliers .

Methodological Tables

Table 1 : Key DFT Parameters for Thermochemical Analysis

FunctionalBasis SetAvg. Error (kcal/mol)
B3LYP6-31G*3.8
B3LYP-D36-311++G**2.4

Table 2 : Bioactivity Data of Pyridazine Derivatives

DerivativeMIC (S. aureus)COX-2 Inhibition (%)
Compound A12.5 μg/mL62
Compound B25 μg/mL78

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid
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[Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid

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